An In-Depth Technical Guide to 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one, a key heterocyclic compound, has garnered significant attention in the field of medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable building block for the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The pyrimidine core is a cornerstone in numerous pharmaceuticals, and the strategic placement of the methyl and methylthio groups on this scaffold offers a gateway to diverse chemical modifications and the exploration of new therapeutic avenues.[3]
Chemical Structure and Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physicochemical properties.
Chemical Structure:
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one possesses a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific molecule, the pyrimidine ring is substituted with a methyl group at the 3-position, a methylthio group at the 2-position, and a carbonyl group at the 4-position, leading to the 4(3H)-pyrimidinone tautomer.
Molecular Formula: C₆H₈N₂OS
Molecular Weight: 156.21 g/mol
CAS Number: 6327-98-6
2D and 3D Representations:
Caption: 2D Chemical Structure of 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one.
Physicochemical Properties:
While specific experimental data for this exact compound is not widely published, the properties can be inferred from closely related analogs like 2-(methylthio)-4(3H)-pyrimidinone.[1][4]
| Property | Value (Predicted/Inferred) | Source |
| Physical State | Solid, likely a crystalline powder. | [4] |
| Color | White to off-white or pale yellow. | [1] |
| Melting Point | Expected to be in the range of 150-200 °C. | Inferred |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | [1] |
| pKa | Estimated to be around 8-9 for the N1-H proton. | Inferred |
Synthesis and Manufacturing
The synthesis of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one can be approached through several routes, primarily building upon the versatile chemistry of pyrimidines. A common and efficient method involves the condensation of an N-methylated thiourea derivative with a β-ketoester.[5]
Plausible Synthetic Route:
A highly plausible and industrially scalable approach is the one-pot, two-step condensation of S-methylisothiourea with a suitable β-ketoester, followed by N-methylation. A more direct route would involve the reaction of N,S-dimethylisothiourea with a β-ketoester. However, a common laboratory-scale synthesis would likely involve the alkylation of a pre-formed pyrimidine ring.
Experimental Protocol: Synthesis via Alkylation of 2-(Methylthio)-4(3H)-pyrimidinone
This protocol is based on general alkylation procedures for pyrimidinones and related heterocycles.[6]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylthio)-4(3H)-pyrimidinone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 equivalents) to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the pyrimidinone nitrogen.
-
Alkylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 equivalents), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Caption: General workflow for the synthesis of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Chemical Reactivity and Derivatization
The reactivity of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one is primarily centered around the 2-methylthio group, which can be manipulated to introduce a variety of substituents, making it a versatile intermediate in drug discovery.
Key Reactions:
-
Oxidation: The methylthio group can be readily oxidized to the corresponding methylsulfinyl or methylsulfonyl group using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone). The resulting sulfone is a much better leaving group, making the 2-position highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This is a cornerstone strategy in the synthesis of many kinase inhibitors.[7]
-
Nucleophilic Aromatic Substitution (SNAᵣ): Following oxidation to the sulfone, a wide range of nucleophiles, particularly amines, can be introduced at the 2-position. This reaction is fundamental to building the complex scaffolds of many targeted therapies.
-
Cross-Coupling Reactions: While less common for the 2-methylthio group directly, conversion to other functionalities can enable participation in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, further expanding the synthetic possibilities.
Caption: Key reactivity pathways of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a crucial starting point for the synthesis of compounds targeting a range of diseases.
Kinase Inhibitors:
A primary application of this pyrimidinone derivative is in the synthesis of kinase inhibitors for the treatment of cancer.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The general strategy involves the oxidation of the 2-methylthio group to a sulfone, followed by displacement with a substituted aniline or other amine-containing fragments to generate potent and selective kinase inhibitors.
Other Potential Therapeutic Areas:
Derivatives of 2-thiopyrimidines have also been investigated for a variety of other biological activities, suggesting a broader therapeutic potential for compounds derived from 3-methyl-2-(methylthio)pyrimidin-4(3H)-one. These include:
-
Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of pyrimidine derivatives.[10][11]
-
Antiviral Activity: Certain 2-methylthiopyrimidinones have demonstrated activity against RNA viruses, such as the rubella virus.[10]
-
Antimicrobial Activity: The pyrimidine core is present in many antimicrobial agents, and derivatives of 2-thiouracil have shown antibacterial and antifungal properties.[12]
Characterization and Analytical Techniques
Rigorous characterization is essential to confirm the identity and purity of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the pyrimidine ring. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring. Based on similar structures, one might expect the S-CH₃ protons to appear around δ 2.5 ppm, the N-CH₃ protons around δ 3.3 ppm, and the two vinyl protons on the pyrimidine ring between δ 6.0 and 8.0 ppm.[13]
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Characteristic signals would be observed for the carbonyl carbon (around 160-170 ppm), the carbons of the pyrimidine ring, and the two methyl carbons.[13]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-methyl-2-(methylthio)pyrimidin-4(3H)-one, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (156.21).[11][14]
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for reaction monitoring and for preliminary purity assessment.
Typical Analytical Data (Inferred):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.5 (d, 1H), ~5.8 (d, 1H), ~3.4 (s, 3H), ~2.6 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~160 (C-S), ~155 (C=C), ~105 (C=C), ~35 (N-CH₃), ~14 (S-CH₃) |
| Mass Spec (EI) | m/z (%): 156 (M⁺), and characteristic fragment ions. |
Conclusion
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis, coupled with the tunable reactivity of the 2-methylthio group, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. Its prominent role in the development of kinase inhibitors highlights its significance in oncology research, while its potential in other therapeutic areas underscores the broad utility of the pyrimidine scaffold. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like 3-methyl-2-(methylthio)pyrimidin-4(3H)-one in enabling innovative drug design is set to increase.
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